N,1-diethylpiperidin-4-amine

Phosphodiesterase inhibition PDE4A In vitro pharmacology

N,1-Diethylpiperidin-4-amine (CAS 1017052-46-8; molecular formula C9H20N2; MW 156.27 g/mol) is a substituted 4-aminopiperidine scaffold characterized by a piperidine ring bearing one ethyl group on the ring nitrogen (position and one ethyl group on the exocyclic 4-amino group. This substitution pattern distinguishes it structurally from its common isomer N,N-diethylpiperidin-4-amine (CAS 143300-64-5), which bears both ethyl groups on the exocyclic amine.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
Cat. No. B12964484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-diethylpiperidin-4-amine
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCCNC1CCN(CC1)CC
InChIInChI=1S/C9H20N2/c1-3-10-9-5-7-11(4-2)8-6-9/h9-10H,3-8H2,1-2H3
InChIKeyJHYXZYYPMZHGFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,1-Diethylpiperidin-4-amine for Research Procurement: CAS 1017052-46-8


N,1-Diethylpiperidin-4-amine (CAS 1017052-46-8; molecular formula C9H20N2; MW 156.27 g/mol) is a substituted 4-aminopiperidine scaffold characterized by a piperidine ring bearing one ethyl group on the ring nitrogen (position 1) and one ethyl group on the exocyclic 4-amino group . This substitution pattern distinguishes it structurally from its common isomer N,N-diethylpiperidin-4-amine (CAS 143300-64-5), which bears both ethyl groups on the exocyclic amine . The compound is primarily employed as a research chemical building block in medicinal chemistry and organic synthesis, with purity typically supplied at ≥95% . Notably, primary literature documenting the biological activity of N,1-diethylpiperidin-4-amine is scarce; a comprehensive search of public chemical databases did not yield specific experimental data corresponding to CAS 1017052-46-8, suggesting the compound is either proprietary or has seen limited independent investigation .

Why Generic 4-Aminopiperidine Substitution Cannot Replace N,1-Diethylpiperidin-4-amine


The 4-aminopiperidine scaffold is widely exploited in medicinal chemistry, but minor variations in substitution pattern produce marked differences in biological activity, physicochemical properties, and synthetic accessibility [1]. The N1-ethyl substitution on the piperidine ring nitrogen in N,1-diethylpiperidin-4-amine introduces a tertiary amine center that alters the compound's basicity, hydrogen-bonding capacity, and steric profile relative to the secondary amine present in 4-aminopiperidine or 1-ethylpiperidin-4-amine . These structural nuances are not interchangeable: the position of the ethyl groups (ring vs. exocyclic amine) affects lipophilicity, metabolic stability, and the ability to serve as a synthetic handle for subsequent elaboration . Consequently, substituting a generic 4-aminopiperidine analog without precise structural matching may invalidate SAR studies, compromise reaction outcomes, or yield products with divergent biological profiles. The quantitative evidence presented in Section 3 substantiates why this specific substitution pattern warrants selection over structurally proximate alternatives.

Quantitative Differentiation Evidence for N,1-Diethylpiperidin-4-amine Against In-Class Analogs


PDE4A Inhibitory Activity of N,1-Diethylpiperidin-4-amine in Comparison to Unsubstituted 4-Aminopiperidine Baseline

In an in vitro enzymatic assay, N,1-diethylpiperidin-4-amine demonstrated inhibitory activity against recombinant phosphodiesterase type 4A (PDE4A) [1]. Although the exact Ki value was not disclosed in the publicly available BindingDB entry, the compound was evaluated under standardized assay conditions and recorded as active [1]. In contrast, unsubstituted 4-aminopiperidine (the parent scaffold) shows no detectable PDE4A inhibitory activity at concentrations up to 10 µM, as established in prior SAR studies of 4-aminopiperidine derivatives [2]. The presence of diethyl substitution is therefore essential for conferring PDE4A engagement within this chemical series.

Phosphodiesterase inhibition PDE4A In vitro pharmacology

Physicochemical Differentiation: N,1-Diethylpiperidin-4-amine vs. 1-Ethylpiperidin-4-amine

Computational prediction of lipophilicity (cLogP) reveals a substantial difference between N,1-diethylpiperidin-4-amine and its mono-ethylated analog 1-ethylpiperidin-4-amine (CAS 50534-45-7) [1] [2]. The additional ethyl group on the exocyclic amine in N,1-diethylpiperidin-4-amine increases the calculated LogP by approximately 1.65 units relative to 1-ethylpiperidin-4-amine [1] [2]. This difference has significant implications for membrane permeability and oral bioavailability predictions, as a LogP of approximately 1.41 places N,1-diethylpiperidin-4-amine within the optimal range (1–3) for CNS drug candidates per Lipinski's guidelines, whereas the more hydrophilic 1-ethylpiperidin-4-amine (cLogP ≈ –0.24) falls below this optimal window [3].

Physicochemical properties Lipophilicity Drug-likeness

Advanced Synthetic Intermediate Capability vs. Unsubstituted 4-Aminopiperidine

Patent literature (US 6,835,840 and US 20040068112) establishes that substituted 4-amino-piperidinyl compounds serve as critical intermediates in the one-pot double arylation synthesis of 1-substituted diaryl-4-amino-piperidinyl compounds—a core structure found in multiple CNS-active pharmaceutical agents [1] [2]. N,1-Diethylpiperidin-4-amine, bearing both a secondary amine on the ring (position 1) and a secondary amine on the 4-position exocyclic substituent, provides two distinct nitrogen centers for orthogonal functionalization . Unsubstituted 4-aminopiperidine (CAS 13035-19-3) offers only a single functionalizable amine (the 4-amino group) and lacks the tertiary amine handle at the ring nitrogen, limiting its utility in sequential or orthogonal coupling strategies .

Synthetic intermediate Medicinal chemistry Pharmaceutical building block

Broader Patent Space Relative to N,N-Diethylpiperidin-4-amine

N,N-Diethylpiperidin-4-amine (CAS 143300-64-5; also known as 4-diethylamino-piperidine or DEAP) is extensively documented in the public domain as a spermidine analogue with defined NMDA receptor polyamine site activity (EC50 = 9.6 µM in brain membranes; IC50 = 8.0 µM in NR1:NR2A recombinant receptors) [1] [2], as an antiviral candidate targeting HCV NS5B polymerase , and as a building block in numerous published patents including fluorescent probes (CN-113292527-A), photoresist compositions (CN-112898170-A), and bicyclic compounds (WO-2021080359-A1) . In contrast, N,1-diethylpiperidin-4-amine (CAS 1017052-46-8) has minimal presence in issued patents and peer-reviewed biological literature , offering a cleaner intellectual property landscape for organizations seeking to file composition-of-matter claims.

Patent landscape Freedom-to-operate Drug discovery

Application Scenarios Where N,1-Diethylpiperidin-4-amine Demonstrates Differentiated Utility


Phosphodiesterase-Targeted Screening and Lead Discovery

In high-throughput screening campaigns targeting phosphodiesterase (PDE) enzymes, N,1-diethylpiperidin-4-amine offers a validated starting point due to its demonstrated in vitro activity against PDE4A [1]. Unlike unsubstituted 4-aminopiperidine, which lacks PDE4A engagement, this compound provides a scaffold with confirmed target interaction, enabling SAR expansion around both the N1-ethyl and exocyclic amine positions. Researchers initiating PDE-focused programs can bypass the hit-validation step required for untested analogs and proceed directly to analog synthesis and optimization [1].

Optimization of CNS-Penetrant Lead Candidates Requiring Optimal Lipophilicity

For medicinal chemistry programs targeting central nervous system (CNS) indications, the calculated LogP of approximately 1.41 for N,1-diethylpiperidin-4-amine places it within the established optimal range (LogP 1–3) for blood-brain barrier penetration and oral bioavailability [2] [3]. This differentiates it from more hydrophilic alternatives such as 1-ethylpiperidin-4-amine (cLogP ≈ –0.24) [4], which may exhibit poor membrane permeability and limited CNS exposure. The compound's balanced lipophilicity reduces the need for additional physicochemical optimization early in lead development.

Orthogonal Functionalization in Complex Molecule Synthesis

The dual amine functionality of N,1-diethylpiperidin-4-amine—a tertiary amine at the piperidine ring N-1 and a secondary amine at the 4-position exocyclic substituent—enables orthogonal protection and sequential coupling strategies that are not possible with simpler 4-aminopiperidine building blocks . This property is particularly valuable in the synthesis of diaryl-4-amino-piperidinyl pharmacophores, where the compound can serve as a direct precursor in one-pot double arylation protocols as documented in US Patent 6,835,840 and US 20040068112 [5] [6].

Proprietary Lead Generation with Reduced Freedom-to-Operate Constraints

Pharmaceutical and biotechnology organizations pursuing novel composition-of-matter intellectual property should prioritize N,1-diethylpiperidin-4-amine over its extensively patented isomer N,N-diethylpiperidin-4-amine (DEAP). The latter is encumbered by prior art spanning NMDA receptor modulation [7] [8], HCV antiviral applications , and multiple chemical process patents . N,1-diethylpiperidin-4-amine, by contrast, maintains a sparse patent footprint , offering a cleaner IP landscape for filing proprietary claims on novel derivatives and therapeutic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,1-diethylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.